

In-Depth Technical Guide: Toxicological Profile and Safety Data for ISO-CHLORIDAZON

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ISO-CHLORIDAZON, also known as chloridazon or pyrazon, is a selective herbicide primarily used for the control of broad-leaved weeds in sugar beets, fodder beets, and beetroot.[1][2] Its mode of action in plants involves the inhibition of photosynthesis at photosystem II.[1] This technical guide provides a comprehensive overview of the toxicological profile and safety data for **ISO-CHLORIDAZON**, drawing from a range of non-clinical toxicity studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the potential human health and environmental effects of this compound.

Toxicological Profile Summary

ISO-CHLORIDAZON generally exhibits low acute toxicity. The primary effects observed in longer-term studies are related to reduced body weight and food consumption. There is no evidence of carcinogenicity in rats and mice. The genotoxicity profile is largely negative in a standard battery of in vitro and in vivo assays.

Acute Toxicity

ISO-CHLORIDAZON demonstrates low acute toxicity across various species and routes of administration. Non-specific signs of toxicity were observed following administration.[3]



Table 1: Acute Toxicity of ISO-CHLORIDAZON

Species	Route	Test Substance	LD50/LC50	Reference
Rat	Oral	Technical	1265 mg/kg bw	[3]
Rat	Dermal	Technical	>2500 mg/kg bw	[3]
Rat	Inhalation	Technical	>30.8 mg/L (4 hr)	[3]
Mouse	Oral	Technical	1205 mg/kg bw	[3]
Rabbit	Dermal	Technical	>2500 mg/kg bw	[3]

Subchronic Toxicity

Subchronic toxicity studies in rats have identified the liver and thyroid as potential target organs at higher doses.

Table 2: Subchronic Toxicity of ISO-CHLORIDAZON



Species	Duration	Route	NOAEL	LOAEL	Key Findings at LOAEL	Referenc e
Rat (SD)	13-week	Dietary	300 ppm (20.7 mg/kg bw/day, males; 23.5 mg/kg bw/day, females)	1200 ppm	Reduced food consumption, lower food efficiency, changes in erythrocytic parameters, increased liver and thyroid weight, hepatocyte enlargement.	[3]

Chronic Toxicity and Carcinogenicity

Long-term studies in rats have not demonstrated a carcinogenic potential for **ISO-CHLORIDAZON**.

Table 3: Chronic Toxicity and Carcinogenicity of ISO-CHLORIDAZON



Species	Duration	Route	NOAEL	LOAEL	Key Findings	Referenc e
Rat (SD)	104-week	Dietary	450 ppm	1350 ppm	Increased severity of age-related changes at the highest dose. No evidence of carcinogeni city.	[3]

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted on **ISO-CHLORIDAZON**, with the majority of results being negative.

Table 4: Genotoxicity of ISO-CHLORIDAZON



Assay	Test System	Metabolic Activation	Concentrati on/Dose	Result	Reference
Ames Test	S. typhimurium (TA98, TA100, TA1535, TA1537, TA1538), E. coli (WP2 hcr)	With and Without	10-3000 μ g/plate	Negative	[3]
Host- Mediated Assay	ICR Mice (S. typhimurium G46)	N/A	50, 100 mg/kg bw	Negative	[3]
Chromosoma I Aberration	Human Lymphocytes	With and Without	1-5 μg/mL	Negative	[3]
Rec-Assay	Bacillus subtilis	N/A	Up to 2000 μ g/disk	Negative	[3]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats and rabbits.

Table 5: Reproductive and Developmental Toxicity of ISO-CHLORIDAZON



Species	Study Type	NOAEL (Maternal)	NOAEL (Developme ntal)	Key Findings	Reference
Rat (SD)	Two- Generation Reproduction	450 ppm	1350 ppm	Reduced pup weights at the highest dose.	[3]
Rabbit	Development al Toxicity	7.5 mg/kg bw/day	25 mg/kg bw/day	Reduced maternal body weight gain at 25 mg/kg bw/day.	[4]

Ecotoxicity

ISO-CHLORIDAZON has been shown to have effects on aquatic organisms.

Table 6: Ecotoxicity of ISO-CHLORIDAZON

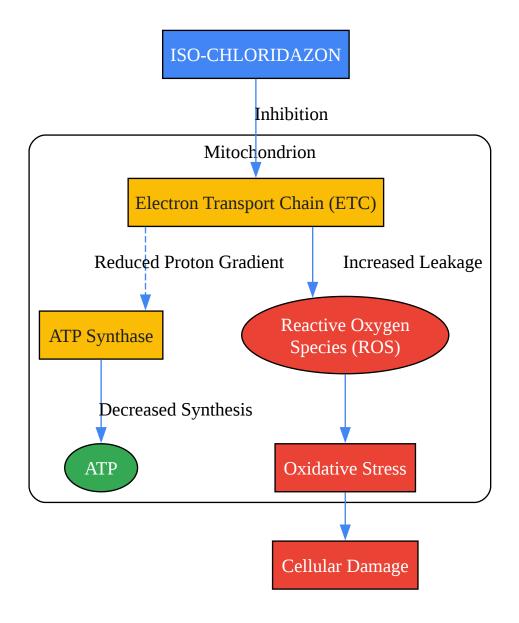
Organism	Test Type	Endpoint	Value	Reference
Rainbow Trout	Acute	LC50 (96 hr)	>32 mg/L	[1]
Crayfish (Pacifastacus leniusculus)	Chronic (30-day)	Various	Increased CAT activity, GSH levels, and changes in haemolymph biochemical parameters at 0.45 and 2.7 µg/L.	[5]

Signaling Pathways and Mechanisms of Toxicity



While the primary mode of action of **ISO-CHLORIDAZON** in plants is the inhibition of photosynthesis, its toxicological effects in mammals appear to involve other mechanisms. Studies suggest that **ISO-CHLORIDAZON** can interact with cell membranes and impair mitochondrial function.[6][7]

One proposed mechanism of toxicity involves the disruption of mitochondrial respiration. In vitro studies with rat liver mitochondria have shown that chloridazon can inhibit succinate-dependent respiration.[6] This inhibition of the electron transport chain can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), leading to oxidative stress.



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Proposed mechanism of ISO-CHLORIDAZON-induced mitochondrial toxicity.

Experimental Protocols

The toxicological studies summarized in this guide were conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Test (Bacterial Reverse Mutation Assay)

- Principle: This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.
- · Methodology:
 - Tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 and E. coli
 WP2 hcr) are exposed to various concentrations of ISO-CHLORIDAZON, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[3]
 - The mixture is plated on minimal glucose agar plates lacking histidine (or tryptophan).
 - Plates are incubated for 48-72 hours.
 - The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to a solvent control.[3]



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Workflow for the Ames Test.

In Vitro Chromosomal Aberration Test



- Principle: This assay assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
- Methodology:
 - Human lymphocytes are cultured in vitro.
 - The cells are exposed to various concentrations of ISO-CHLORIDAZON for a defined period, both with and without a metabolic activation system (S9 mix).[3]
 - A spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.
 - Cells are harvested, fixed, and stained.
 - Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).[3]

Two-Generation Reproductive Toxicity Study (similar to OECD 416)

- Principle: This study is designed to evaluate the effects of a test substance on male and female reproductive performance and on the growth and development of the offspring over two generations.
- Methodology:
 - P Generation: Male and female rats are administered ISO-CHLORIDAZON in the diet for a pre-mating period, during mating, gestation, and lactation.
 - F1 Generation: Offspring are selected and administered the test substance from weaning through maturity, mating, gestation, and lactation to produce the F2 generation.
 - Endpoints: Throughout the study, observations are made on clinical signs, body weight, food consumption, mating performance, fertility, gestation length, parturition, and litter size.
 Pups are examined for viability, growth, and development. At termination, organs are weighed and histopathological examinations are performed on reproductive and other target organs.[3]



Conclusion

The toxicological profile of **ISO-CHLORIDAZON** indicates a low level of acute toxicity. The primary findings in repeat-dose studies are related to decreased body weight and food consumption, with effects on the liver and thyroid observed at higher doses. **ISO-CHLORIDAZON** is not considered to be carcinogenic or genotoxic based on a standard battery of tests. Developmental effects in the form of reduced pup weights were observed at high doses in a two-generation reproduction study in rats. The mechanism of toxicity in mammals may involve interaction with cell membranes and impairment of mitochondrial function. Further research into the specific molecular signaling pathways affected by **ISO-CHLORIDAZON** would provide a more complete understanding of its toxicological profile.

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